Isoapoptolidin is a ring-expanded macrolide isomer of apoptolidin, a novel oncolytic lead known for its ability to induce apoptosis in transformed cell lines with exceptional selectivity3. The compound has been isolated from crude fermentation extracts of the apoptolidin-producing microorganism Nocardiopsis sp.4. The interest in isoapoptolidin and its parent compound, apoptolidin, stems from their potential therapeutic applications, particularly in the treatment of cancer due to their apoptosis-inducing properties.
Isoapoptolidin's potential as a cancer therapeutic agent is based on its ability to induce apoptosis selectively in cancer cells. Studies have shown that related compounds, such as isoorientin and isorhapontigenin, induce apoptosis in cancer cells through various pathways. Isoorientin, for example, induces apoptosis in HepG2 cancer cells through mitochondrial dysfunction and inhibition of the PI3K/Akt signaling pathway, without toxicity to normal liver cells1. Similarly, isorhapontigenin has been shown to induce apoptosis in human cancer cells by down-regulating the overexpression of the antiapoptotic protein XIAP through attenuation of SP1 expression2. These studies highlight the potential of isoapoptolidin and related compounds in selectively targeting cancer cells while sparing normal cells, which is a critical aspect of cancer therapy.
The stability of isoapoptolidin compared to apoptolidin may offer advantages in drug development. The isomerization of apoptolidin to isoapoptolidin has been characterized, and methods for establishing an equilibrium mixture of the two compounds have been described4. This could allow for the development of formulations that maximize the therapeutic potential of apoptolidin while mitigating issues related to its stability.
Isoapoptolidin is classified as a natural product and is part of the broader apoptolidin family, which includes various congeners such as apoptolidins A, B, and C. These compounds are primarily isolated from the fermentation of Nocardiopsis species, which are filamentous bacteria known for their ability to produce bioactive secondary metabolites. The isolation of isoapoptolidin was achieved through advanced chromatographic techniques following fermentation processes that yield other apoptolidins in varying quantities .
The synthesis of isoapoptolidin can be approached through both natural extraction and synthetic methodologies. The natural extraction involves fermentation processes where Nocardiopsis sp. is cultured under specific conditions to maximize yield. The typical yield from fermentation can reach approximately 2-5 mg/L for isoapoptolidin, while other related compounds may yield higher amounts .
Isoapoptolidin features a complex molecular structure that can be described as a ring-expanded isomer of apoptolidin A. The molecular formula and structural characteristics indicate that isoapoptolidin has distinct functional groups that contribute to its biological activity.
Isoapoptolidin undergoes various chemical reactions, particularly involving transformations that affect its stability and biological activity.
The mechanism by which isoapoptolidin exerts its effects on cancer cells involves several biochemical pathways.
Isoapoptolidin exhibits a range of physical and chemical properties that are critical for its functionality.
Isoapoptolidin holds promise for various scientific applications, particularly in medicinal chemistry and cancer research.
Isoapoptolidin is a specialized secondary metabolite biosynthesized by actinobacterial strains within the genus Amycolatopsis. This genus, first validly described in 1986 by Lechevalier and colleagues, emerged from the reclassification of nocardioform actinomycetes lacking mycolic acids but containing meso-diaminopimelic acid in their cell walls [1] [9]. The type species, Amycolatopsis orientalis, gained historical prominence for producing vancomycin—a glycopeptide antibiotic discovered in 1953 from a soil isolate collected in Borneo [4] [9]. The ecological niche of Amycolatopsis spp. is predominantly soil, though strains have been isolated from diverse habitats including ocean sediments, vegetable matter, and insects [1] [7].
Isoapoptolidin’s discovery arose from targeted screening of Amycolatopsis strains for bioactive macrolides. Genomic analyses revealed that Amycolatopsis species harbor extensive biosynthetic gene clusters (BGCs) encoding polyketide synthases (PKS) and post-translational modification enzymes. Specifically, the apoptolidin BGC was identified in Amycolatopsis sp. strains through genome mining and comparative phylogenomics [2] [7]. Strain taxonomy was confirmed via core genome phylogeny, which demonstrated that bioactive Amycolatopsis producers cluster within distinct evolutionary clades (Groups A-D) based on concatenated protein sequences [7].
Table 1: Taxonomic and Genomic Features of Isoapoptolidin-Producing Amycolatopsis
Strain Designation | Species Classification | Genome Size (Mb) | GC Content (mol%) | Isolation Source |
---|---|---|---|---|
NRRL B-24845 | Amycolatopsis thermalba | 8.5–9.0 | 66–75 | Thermal soil |
DSM 45561 | Amycolatopsis circi | 8.5–9.0 | 66–75 | Circulating air |
Unassigned | Amycolatopsis sp. | 10.94 | 70.3 | Undetermined |
Genomic studies indicate that Amycolatopsis genomes range from 5.62 Mb (Amycolatopsis granulosa) to 10.94 Mb (Amycolatopsis anabasis), with BGC diversity correlating with accessory gene content [1] [7]. The apoptolidin BGC spans approximately 80 kb and encodes modular PKS, glycosyltransferases, and cytochrome P450 oxidases essential for isoapoptolidin’s structural maturation [2].
Isoapoptolidin belongs to the apoptolidin family—28-membered glycosylated macrolides characterized by a polyketide backbone decorated with deoxysugar moieties. Its core structure consists of a macrocyclic lactone ring with 12 stereogenic centers, a conjugated tetraene system, and an L-axenose sugar linked via β-glycosidic bonding [2]. Structural divergence from apoptolidin A arises from isoapoptolidin’s C-15 hydroxyl group and C-13/C-15 epoxide functionality, which confer distinct conformational stability and target affinity [2].
The compound’s biosynthetic pathway employs a trans-acyltransferase (AT) type I PKS assembly line. Module 7 incorporates a malonyl-CoA extender unit, establishing C-15’s hydroxyl configuration, while a dedicated epoxidase domain catalyzes epoxide formation [2]. Glycosylation occurs post-cyclization, with a nucleotide-activated L-axenose attached by a glycosyltransferase encoded within the BGC. Structural elucidation via NMR and high-resolution mass spectrometry confirmed isoapoptolidin’s molecular formula as C~43~H~66~O~12~, with key differences from apoptolidin A localized to the C12-C16 region [2].
Table 2: Structural Attributes of Apoptolidin Congeners
Structural Feature | Apoptolidin A | Isoapoptolidin | Biological Implication |
---|---|---|---|
C-15 Functional Group | Ketone | Hydroxyl | Altered H-bonding with ATP synthase |
C-13/C-15 Bond | Double bond | Epoxide | Enhanced electrophilicity |
Glycosylation Site | L-Axenose at C-21 | L-Axenose at C-21 | Target recognition specificity |
Polyene System | Tetraene (C18–C25) | Tetraene (C18–C25) | Membrane interaction |
Cryo-electron microscopy (cryo-EM) analyses reveal that isoapoptolidin binds the oligomycin-sensitive site of mitochondrial ATP synthase, with its C-15 hydroxyl forming hydrogen bonds with β-subunit residues (βLys-162 and βGlu-192) [2].
Isoapoptolidin exhibits potent and selective cytotoxicity against oncogene-transformed cells by inhibiting mitochondrial ATP synthase—a hallmark of oxidative phosphorylation (OXPHOS)-dependent malignancies. Mechanistically, it binds the F~1~ catalytic subcomplex of ATP synthase, stabilizing the enzyme’s inactive conformation and disrupting proton gradient-driven ATP synthesis [2]. This action depletes cellular ATP reserves, triggering caspase-mediated apoptosis in cancer cells while sparing normal cells with metabolic flexibility.
Photoaffinity labeling and CRISPR-Cas9-mediated mutagenesis validate mitochondrial ATP synthase as isoapoptolidin’s primary target. Resistance-conferring mutations localize to the binding interface (e.g., βTyr-345, βArg-171), confirming direct engagement [2]. In in vivo models, isoapoptolidin derivatives (e.g., ammocidin A) suppress leukemia progression at nanomolar concentrations, with tumor growth inhibition exceeding 70% in xenograft assays [2].
Table 3: Oncological Relevance of Isoapoptolidin by Cancer Subtype
Cancer Type | Molecular Mechanism | Experimental Model | Efficacy (IC~50~) |
---|---|---|---|
Leukemia (BCR-ABL+) | OXPHOS addiction via BCR-ABL signaling | Murine xenograft | 3.2 nM |
Lymphoma (Myc-driven) | c-Myc-induced mitochondrial biogenesis | In vitro cytotoxicity | 8.7 nM |
Solid Tumors (CIN subtype) | Chromosomal instability-associated metabolic stress | TCGA-classified cell lines | 24.5 nM |
Selective cytotoxicity stems from isoapoptolidin’s preferential accumulation in malignant cells with heightened OXPHOS activity. The compound’s efficacy correlates with The Cancer Genome Atlas (TCGA) molecular subtypes; for example, genomically stable (GS) gastric cancers exhibit greater sensitivity than chromosomal instability (CIN) subtypes due to inherent metabolic vulnerabilities [2] [10]. This positions isoapoptolidin as a prototype for targeting energy metabolism in therapy-resistant cancers.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7